Omeprazole sodium is a member of benzimidazoles and a sulfoxide. Omeprazole Sodium is the sodium salt form of a benzimidazole with selective and irreversible proton pump inhibitor activity. In the acidic compartment of parietal cells, omeprazole is protonated and converted into the active achiral sulfenamide; the active sulfenamide forms one or more covalent disulfide bonds with the proton pump hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase), thereby inhibiting its activity and the parietal cell secretion of H+ ions into the gastric lumen, the final step in gastric acid production. H+/K+ ATPase is an integral membrane protein of the gastric parietal cell. Esomeprazole Sodium is the sodium salt of the S-isomer of omeprazole, with gastric proton pump inhibitor activity. In the acidic compartment of parietal cells, esomeprazole is protonated and converted into the active achiral sulfenamide; the active sulfenamide forms one or more covalent disulfide bonds with the proton pump hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase), thereby inhibiting its activity and the parietal cell secretion of H+ ions into the gastric lumen, the final step in gastric acid production. H+/K+ ATPase is an integral membrane protein of the gastric parietal cell. A 4-methoxy-3,5-dimethylpyridyl, 5-methoxybenzimidazole derivative of timoprazole that is used in the therapy of STOMACH ULCERS and ZOLLINGER-ELLISON SYNDROME. The drug inhibits an H(+)-K(+)-EXCHANGING ATPASE which is found in GASTRIC PARIETAL CELLS. See also: Omeprazole (has active moiety).
Synthesis Analysis
Omeprazole Sodium can be synthesized from Omeprazole by reacting it with a stoichiometric amount of Sodium Hydroxide in a suitable solvent. [] The reaction typically involves dissolving Omeprazole in a solvent such as Dimethylformamide (DMF), followed by the addition of Sodium Hydroxide solution. [] The resulting solution is stirred and heated to promote the formation of Omeprazole Sodium. [] After the reaction is complete, the product can be isolated by precipitation, crystallization, or other suitable methods. []
Molecular Structure Analysis
Omeprazole Sodium has a molecular formula of C17H18N3NaO3S and a molecular weight of 367.4 g/mol. The molecule consists of a substituted benzimidazole ring linked to a pyridine ring via a sulfoxide group. The sodium ion interacts with the oxygen atom of the sulfoxide group. [, , , ]
Chemical Reactions Analysis
Omeprazole Sodium undergoes hydrolysis in alkaline solutions, following first-order kinetics. [] The rate of hydrolysis increases with increasing pH. [] The activation energy for the hydrolysis reaction varies depending on the pH of the solution. [] For instance, the activation energy at pH 8.0 is 76.77 kJ·mol-1, while it increases to 97.81 kJ·mol-1 at pH 11.0. []
Mechanism of Action
Omeprazole Sodium, like Omeprazole, acts as a proton pump inhibitor by irreversibly binding to the H+/K+ ATPase enzyme in the parietal cells of the gastric mucosa. [, ] This binding prevents the transport of hydrogen ions into the stomach lumen, effectively reducing gastric acid secretion. [, ]
Applications
Drug Stability and Compatibility Studies: Omeprazole Sodium is frequently used in research to assess its compatibility with various solvents and other pharmaceutical compounds. [, , , , ] These studies investigate the chemical stability of Omeprazole Sodium in different solutions and identify potential incompatibilities that may affect drug efficacy and safety.
Development of Novel Drug Delivery Systems: Researchers utilize Omeprazole Sodium to develop and optimize various drug delivery systems, including freeze-dried preparations, lyophilized injections, and nanoparticle formulations. [, , , , , , ] These innovative delivery systems aim to improve the stability, bioavailability, and therapeutic efficacy of Omeprazole.
Investigation of Gastric Acid Secretion Mechanisms: Omeprazole Sodium is a valuable tool for exploring the physiological mechanisms involved in gastric acid secretion. [, ] It helps elucidate the role of proton pumps and identify potential targets for developing new therapies for acid-related disorders.
Analytical Method Development and Validation: Researchers develop and validate various analytical methods, including HPLC, RP-HPLC, and spectrophotometry, to quantify Omeprazole Sodium and its related substances in pharmaceutical formulations and biological samples. [, , , , , ] These methods are crucial for quality control, pharmacokinetic studies, and drug metabolism research.
Future Directions
Exploration of new stabilizers and excipients: Continued research is needed to identify new stabilizers and excipients that can further enhance the stability of Omeprazole Sodium in solution and solid-state formulations. [, , , , ]
Related Compounds
Omeprazole
Compound Description: Omeprazole is a proton pump inhibitor (PPI) used to reduce gastric acid production. It is a racemic mixture of two enantiomers: S-omeprazole (esomeprazole) and R-omeprazole. Omeprazole is a prodrug that is activated in the acidic environment of the parietal cell canaliculi, where it binds irreversibly to the proton pump (H+/K+-ATPase), inhibiting acid secretion [, ].
Relevance: Omeprazole is the free base form of omeprazole sodium, the target compound. Omeprazole sodium is a more water-soluble form of omeprazole, making it suitable for intravenous administration [, ].
Esomeprazole Sodium (S-Omeprazole Sodium)
Compound Description: Esomeprazole sodium is the S-enantiomer of omeprazole sodium. It is also a proton pump inhibitor that is more potent and has a longer duration of action than the racemic mixture, omeprazole []. Esomeprazole sodium is available in various formulations, including oral and intravenous preparations [].
Melatonin
Compound Description: Melatonin is a hormone primarily produced by the pineal gland that regulates the sleep-wake cycle. It also possesses antioxidant and anti-inflammatory properties. []
Relevance: While structurally distinct from omeprazole sodium, melatonin is mentioned as a potential synergistic agent for treating gastric ulcers. Combining omeprazole sodium with melatonin, including quick-release and cyclodextrin-clad slow-release formulations, has been investigated for enhanced therapeutic effects and improved bioavailability. []
Ranitidine Hydrochloride
Compound Description: Ranitidine hydrochloride is a histamine H2-receptor antagonist that reduces gastric acid secretion. It binds competitively to H2 receptors on parietal cells, blocking the action of histamine and reducing the production of gastric acid [].
Relevance: While structurally different from omeprazole sodium, ranitidine hydrochloride is mentioned alongside omeprazole sodium in a study developing spectrophotometric methods for drug determination. The research focuses on analytical techniques rather than shared pharmacological properties [].
Cefoselis Sulfate
Compound Description: Cefoselis sulfate is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. It exerts its bactericidal effect by inhibiting bacterial cell wall synthesis [].
Relevance: Cefoselis sulfate is investigated for its compatibility with omeprazole sodium when mixed in solutions. The research aims to assess the stability and potential for co-administration of these drugs [].
Cefamandole Nafate
Compound Description: Cefamandole nafate is a second-generation cephalosporin antibiotic that inhibits bacterial cell wall synthesis. It has a broader spectrum of activity than first-generation cephalosporins, including activity against some Gram-negative bacteria [].
Relevance: Similar to cefoselis sulfate, cefamandole nafate is investigated for its compatibility with omeprazole sodium when mixed for injection. The research aims to determine if these drugs can be safely combined in a clinical setting [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
6-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methylsulfinyl]-1H-benzimidazole is a member of benzimidazoles and a sulfoxide. Originally approved by the FDA in 1989, omeprazole is a proton-pump inhibitor, used to treat gastric acid-related disorders. These disorders may include gastroesophageal reflux disease (GERD), peptic ulcer disease, and other diseases characterized by the oversecretion of gastric acid. This drug was the first clinical useful drug in its class, and its approval was followed by the formulation of many other proton pump inhibitor drugs. Omeprazole is generally effective and well-tolerated, promoting its popular use in children and adults. Omeprazole is a Proton Pump Inhibitor. The mechanism of action of omeprazole is as a Proton Pump Inhibitor, and Cytochrome P450 2C19 Inhibitor. Omeprazole and esomeprazole are proton pump inhibitors (PPIs) and potent inhibitor of gastric acidity which are widely used in the therapy of gastroesophageal reflux and peptic ulcer disease. Omeprazole and esomeprazole therapy are both associated with a low rate of transient and asymptomatic serum aminotransferase elevations and are rare causes of clinically apparent liver injury. Esomeprazole Sodium is the sodium salt of the S-isomer of omeprazole, with gastric proton pump inhibitor activity. In the acidic compartment of parietal cells, esomeprazole is protonated and converted into the active achiral sulfenamide; the active sulfenamide forms one or more covalent disulfide bonds with the proton pump hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase), thereby inhibiting its activity and the parietal cell secretion of H+ ions into the gastric lumen, the final step in gastric acid production. H+/K+ ATPase is an integral membrane protein of the gastric parietal cell. Omeprazole is a benzimidazole with selective and irreversible proton pump inhibition activity. Omeprazole forms a stable disulfide bond with the sulfhydryl group of the hydrogen-potassium (H+ - K+) ATPase found on the secretory surface of parietal cells, thereby inhibiting the final transport of hydrogen ions (via exchange with potassium ions) into the gastric lumen and suppressing gastric acid secretion. This agent exhibits no anticholinergic activities and does not antagonize histamine H2 receptors. Omeprazole is a highly effective inhibitor of gastric acid secretion used in the therapy of stomach ulcers, dyspepsia, peptic ulcer disease , gastroesophageal reflux disease and Zollinger-Ellison syndrome. The drug inhibits the H(+)-K(+)-ATPase (H(+)-K(+)-exchanging ATPase) in the proton pump of Gastric Parietal Cells.--Pubchem. Omeprazole is one of the most widely prescribed drugs internationally and is available over the counter in some countries. A 4-methoxy-3,5-dimethylpyridyl, 5-methoxybenzimidazole derivative of timoprazole that is used in the therapy of STOMACH ULCERS and ZOLLINGER-ELLISON SYNDROME. The drug inhibits an H(+)-K(+)-EXCHANGING ATPASE which is found in GASTRIC PARIETAL CELLS. See also: Omeprazole Magnesium (has salt form); Omeprazole Sodium (has salt form); Omeprazole; Sodium Bicarbonate (component of) ... View More ...
NMK-TD-100 is a novel microtubule modulating agent. NMK-TD-100 blocks mitosis and induces apoptosis in HeLa cells by binding to tubulin. Polymerization of tissue purified tubulin into microtubules was inhibited by NMK-TD-100 with an IC50 value of 17.5±0.35 µM. The binding of NMK-TD-100 to tubulin was estimated to be ~10 times faster than that of colchicine. NMK-TD-100 exerted anti-proliferative activity by disrupting microtubule functions through tubulin binding and provided insights into its potential of being a chemotherapeutic agent.
Idiotype-specific blocker of neuromyelitis opticaimmunoglobulin G (NMO-IgG) binding to aquaporin-4 (AQP4) NMO-IgG blocker A-01 is a idiotype-specific blocker of neuromyelitis opticaimmunoglobulin g (nmo-igg) binding to aquaporin-4 (aqp4)
N-Acetyl-L-cystine is an antioxidant, used in the treatment of influenza A virus pandemic. N-Acetyl-L-cystine promotes fertilization by reducing disulfide bonds in zona pellucida of mouse. N-Monoacetylcystine is an antidote for paracetamol poisoning. It is also an antioxidant, used in the treatment of influenza A virus pandemic. N-Acetyl-L-cystine promotes fertilization by reducing disulfide bonds in zona pellucida of mouse.
NMS1116354 is an orally bioavailable cell division cycle 7 homolog (CDC7) kinase inhibitor with potential antineoplastic activity. CDC7 kinase inhibitor NMS-1116354 binds to and inhibits the activity of CDC7, which may result in the inhibition of DNA replication and mitosis, the induction of tumor cell apoptosis, and the inhibition of tumor cell proliferation in CDC7-overexpressing tumor cells. The serine-threonine kinase CDC7 initiates DNA replication by phosphorylating MCM2 (minichromosome maintenance complex component 2) at Ser40 and Ser53. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).